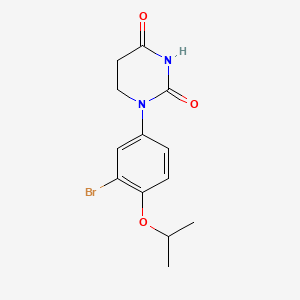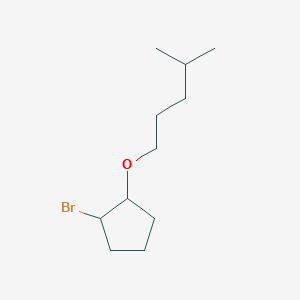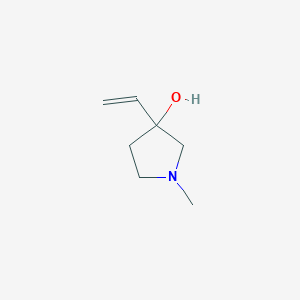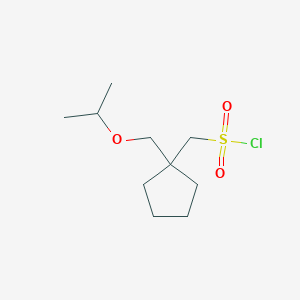![molecular formula C26H28N2O3S B13495554 1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one](/img/structure/B13495554.png)
1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the 2,3-Dihydro-1,4-benzodioxin-6-yl group: This step typically involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the pyrrolidine ring: This can be achieved through the reaction of amines with suitable carbonyl compounds, followed by cyclization.
Coupling of the 2,3-Dihydro-1,4-benzodioxin-6-yl group with the pyrrolidine ring: This step often involves nucleophilic substitution reactions.
Introduction of the 4-methylphenyl and thiophen-2-yl groups: These groups are typically introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
作用機序
The mechanism of action of 1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one: Shares the benzodioxin core but lacks the pyrrolidine and other substituents.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: Contains the benzodioxin and pyrrolidine rings but lacks the additional substituents.
Uniqueness
1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C26H28N2O3S |
|---|---|
分子量 |
448.6 g/mol |
IUPAC名 |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-[[(4-methylphenyl)-thiophen-2-ylmethyl]amino]ethanone |
InChI |
InChI=1S/C26H28N2O3S/c1-18-6-8-19(9-7-18)26(24-5-3-15-32-24)27-17-25(29)28-12-2-4-21(28)20-10-11-22-23(16-20)31-14-13-30-22/h3,5-11,15-16,21,26-27H,2,4,12-14,17H2,1H3 |
InChIキー |
MVUIVABVLDBQOH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=CS2)NCC(=O)N3CCCC3C4=CC5=C(C=C4)OCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)

![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)

![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)


![6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)
![Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13495548.png)

